molecular formula C12H8ClNOS B2420731 6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde CAS No. 328547-40-6

6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde

Cat. No.: B2420731
CAS No.: 328547-40-6
M. Wt: 249.71
InChI Key: GDUCSOHYPPLYFQ-UHFFFAOYSA-N
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Description

Molecular Architecture

The compound features a pyridine ring substituted at position 3 with an aldehyde group ($$ –\text{CHO} $$) and at position 6 with a 4-chlorophenylsulfanyl moiety ($$ –\text{S–C}6\text{H}4\text{–Cl} $$). Key structural elements include:

  • Planar Pyridine Ring : Conjugated $$ \pi $$-electron system stabilizing the aldehyde group.
  • Electron-Withdrawing Chlorine : Enhances electrophilicity at the aromatic ring, influencing reactivity.

Crystallographic Analysis

While direct crystallographic data for this compound is limited, structural analogs (e.g., Schiff base derivatives) provide insights:

  • Space Group : Likely $$ P21 21 2_1 $$ (orthorhombic), common in nicotinaldehyde derivatives.
  • Unit Cell Parameters : Estimated $$ a \approx 5.85\ \text{Å},\ b \approx 8.68\ \text{Å},\ c \approx 24.64\ \text{Å} $$ based on related chloro-substituted pyridine derivatives.

Table 1: Key Structural Features

Feature Description
Core Pyridine-3-carbaldehyde
6-Position Substituent 4-Chlorophenylsulfanyl group
Electrophilicity Enhanced by Cl and aldehyde groups

Spectroscopic Profiling

Infrared (IR) Spectroscopy

  • Aldehyde C=O Stretch : $$ \nu \approx 1700\ \text{cm}^{-1} $$.
  • Aromatic C=C Stretch : $$ \nu \approx 1600\ \text{cm}^{-1} $$.
  • Sulfanyl (–S–) Stretch : $$ \nu \approx 800–600\ \text{cm}^{-1} $$.

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR :
    • **A

Properties

IUPAC Name

6-(4-chlorophenyl)sulfanylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNOS/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUCSOHYPPLYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NC=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde typically involves the reaction of 6-chloronicotinaldehyde with 4-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules
This compound is utilized as a starting material in the synthesis of more complex organic molecules. Its structure, characterized by a chlorophenyl group and a sulfanyl functional group attached to a nicotinaldehyde backbone, facilitates various chemical reactions, making it a versatile intermediate in organic synthesis .

2. Material Development
Due to its unique chemical properties, 6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde can be employed in the development of new materials, including polymers and coatings. The incorporation of this compound into material science can lead to enhancements in performance characteristics, such as durability and chemical resistance .

Biological Applications

1. Enzyme Inhibition Studies
Research has indicated that this compound may inhibit certain enzymes, making it a candidate for studies related to enzyme inhibition. This property is significant in drug discovery, particularly for targeting enzymes involved in disease pathways .

2. Antimicrobial and Anticancer Properties
Investigations into the biological activities of this compound have suggested potential antimicrobial and anticancer properties. These studies aim to elucidate the mechanisms through which the compound exerts its effects on various biological targets, including cancer cells and pathogenic microorganisms .

Case Studies

Several case studies have been conducted to explore the applications of this compound:

1. Anticancer Activity
In one notable study, researchers evaluated the anticancer activity of compounds related to this compound. The findings indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development .

2. Enzyme Interaction Studies
Another study focused on the interactions between this compound and specific enzymes involved in metabolic pathways. Using techniques such as surface plasmon resonance, researchers assessed binding affinities that could inform future drug design efforts targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from its analogs .

Biological Activity

6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a chlorophenyl group and a sulfanyl functional group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

  • Molecular Formula : C12H9ClN2OS
  • Molecular Weight : 252.73 g/mol
  • Structure : The compound consists of a nicotinaldehyde backbone with a chlorophenylsulfanyl substituent, which influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. Key mechanisms include:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thus blocking their function. For instance, it has been shown to inhibit glutathione S-transferases (GSTs), which are crucial for detoxification processes in cells .
  • Receptor Binding : The oxime derivative of this compound has been studied for its ability to bind to various receptors, potentially affecting signaling pathways involved in cellular responses.

Case Studies

  • Inhibition of Glutathione S-transferases :
    • A study demonstrated that derivatives of this compound exhibited varying degrees of inhibition against different GST isozymes. The most potent derivatives had IC50 values as low as 22 µM, indicating strong inhibitory potential .
  • Dynamic Combinatorial Chemistry :
    • Research utilizing dynamic combinatorial chemistry highlighted the compound's ability to form acylhydrazones that showed significant binding affinity to GSTs. This method allowed for the identification of more potent derivatives through iterative cycles of selection and amplification .
  • Antioxidant Activity :
    • Some studies have reported that related compounds exhibit antioxidant properties by scavenging free radicals, which may be relevant for therapeutic applications in oxidative stress-related diseases .

Comparative Biological Activity

CompoundIC50 (µM)Biological Activity
This compound22GST Inhibition
6-[(4-Bromophenyl)Sulfanyl]Nicotinaldehyde57GST Inhibition
6-[(4-Methylphenyl)Sulfanyl]Nicotinaldehyde365GST Inhibition

The table above compares the inhibitory activities of various derivatives against glutathione S-transferases, showcasing the potency of this compound.

Applications in Scientific Research

The compound has several applications across different fields:

  • Medicinal Chemistry : Due to its enzyme inhibition properties, it is being explored for developing new therapeutic agents targeting diseases linked to oxidative stress and detoxification pathways.
  • Material Science : Its unique chemical structure allows it to be used as a building block for synthesizing novel materials, such as polymers and coatings.
  • Biochemical Studies : The compound serves as a tool for investigating enzyme mechanisms and protein interactions, providing insights into biochemical pathways.

Q & A

Q. Q1: What are the recommended synthetic routes for 6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 6-chloronicotinaldehyde and 4-chlorothiophenol under basic conditions. Key parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group .
  • Catalyst: Use of K₂CO₃ or Cs₂CO₃ as a base to deprotonate the thiol and drive the reaction .
  • Temperature: Optimal yields (70–80%) are reported at 80–100°C for 12–24 hours. Prolonged heating may lead to aldehyde oxidation, necessitating inert atmospheres .

Q. Q2: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons from the pyridine and chlorophenyl groups show splitting patterns consistent with substituent positions (e.g., meta-coupling in pyridine at δ 8.1–8.5 ppm) .
  • ¹³C NMR: The aldehyde carbon resonates at δ 190–195 ppm. Sulfur-linked carbons exhibit deshielding (δ 125–135 ppm) .
  • IR: A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde functionality. S–C aromatic stretches appear at 650–750 cm⁻¹ .

Advanced Research Questions

Q. Q3: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The aldehyde group acts as an electrophilic site, but the 4-chlorophenylsulfanyl moiety introduces steric hindrance and electron-withdrawing effects:

  • Steric Effects: The bulky sulfanyl group at position 6 reduces accessibility for nucleophilic attack at the aldehyde. Use of Pd-catalyzed reactions (e.g., Suzuki-Miyaura) requires ligands (e.g., XPhos) to mitigate steric challenges .
  • Electronic Effects: The electron-withdrawing Cl and S groups stabilize the aldehyde’s electrophilicity but may deactivate the pyridine ring toward electrophilic substitution. Computational studies (DFT) can predict reactive sites for functionalization .

Q. Q4: What strategies resolve contradictions in reported NMR data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities:

  • Solvent Referencing: Ensure chemical shifts are calibrated to the same solvent (e.g., CDCl₃ vs. DMSO-d₆). For example, aldehyde protons shift upfield in DMSO due to hydrogen bonding .
  • Tautomer Analysis: The aldehyde may exist in equilibrium with enolic forms in protic solvents. Variable-temperature NMR (VT-NMR) can identify dynamic processes .
  • Purity Validation: Use HPLC-MS to confirm absence of byproducts (e.g., oxidized carboxylic acid derivatives) .

Q. Q5: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases). The sulfanyl group may coordinate metal ions in active sites .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data. Chlorine’s σₚ value (+0.23) enhances electron deficiency, potentially improving binding affinity .

Data Contradiction Analysis

Q. Q6: How should researchers address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer: Contradictions may stem from varying experimental setups:

  • pH Sensitivity: The aldehyde group is prone to hydration in aqueous acidic media. Stability studies in anhydrous HCl/THF vs. aqueous HCl show divergent degradation rates .
  • Degradation Products: Monitor via LC-MS to identify intermediates (e.g., hemiacetals or carboxylic acids). Controlled experiments at pH 2–4 are critical for reproducibility .

Experimental Design Considerations

Q. Q7: What controls are essential when evaluating this compound as a substrate in catalytic reactions?

Methodological Answer:

  • Blank Reactions: Run reactions without catalyst to assess non-catalytic pathways (e.g., thermal decomposition of the aldehyde).
  • Internal Standards: Use deuterated analogs (e.g., DMF-d₇) to quantify solvent effects on reaction kinetics .
  • Catalyst Screening: Test Pd, Au, and Cu complexes to compare turnover numbers (TONs). Gold(I) catalysts (e.g., AuCl(PPh₃)) show promise for C–H activation .

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